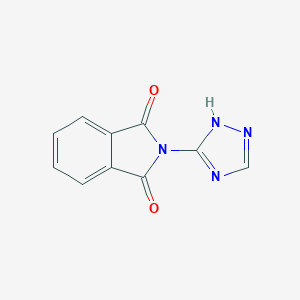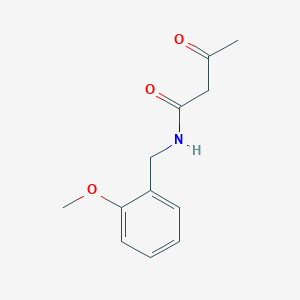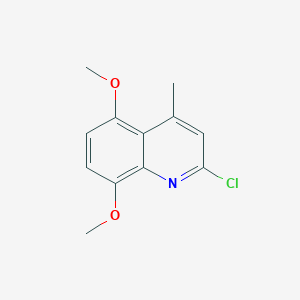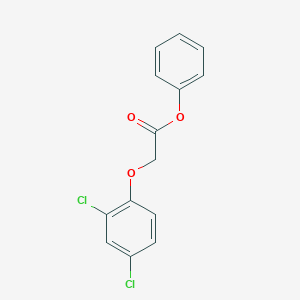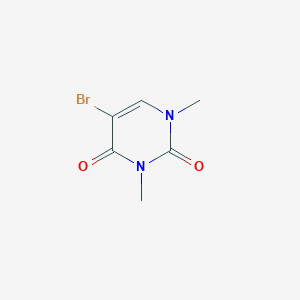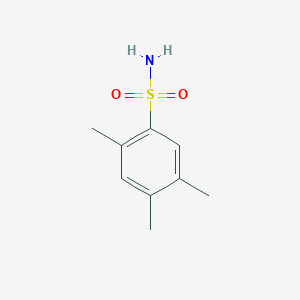![molecular formula C19H14O B187817 2-(4-Methylphenyl)indeno[2,1-b]pyran CAS No. 62096-33-7](/img/structure/B187817.png)
2-(4-Methylphenyl)indeno[2,1-b]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)indeno[2,1-b]pyran, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity at the cannabinoid receptors. This compound belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
作用機序
The mechanism of action of 2-(4-Methylphenyl)indeno[2,1-b]pyran is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When activated by 2-(4-Methylphenyl)indeno[2,1-b]pyran, these receptors modulate various signaling pathways that are involved in pain perception, appetite, mood, and memory.
生化学的および生理学的効果
2-(4-Methylphenyl)indeno[2,1-b]pyran has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, hypothermia, and alterations in locomotor activity and memory. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, reward, and cognition.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methylphenyl)indeno[2,1-b]pyran in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the specific effects of CB1 and CB2 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using synthetic cannabinoids in general is their potential for off-target effects and toxicity, which can complicate data interpretation and limit the translational relevance of the findings.
将来の方向性
There are several future directions for research on 2-(4-Methylphenyl)indeno[2,1-b]pyran. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used as research tools for investigating the endocannabinoid system. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid exposure on brain structure and function, particularly in adolescent and young adult populations. Finally, there is a need for more translational research on the therapeutic potential of synthetic cannabinoids for various medical conditions, including pain, anxiety, and neurodegenerative disorders.
合成法
2-(4-Methylphenyl)indeno[2,1-b]pyran can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with indole-3-carboxamide in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
2-(4-Methylphenyl)indeno[2,1-b]pyran has been extensively studied in vitro and in vivo for its activity at the cannabinoid receptors. It has been shown to have high affinity and potency at both the CB1 and CB2 receptors, which are the primary targets for endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. The compound has also been used in various animal models to investigate its effects on behavior, cognition, and pain perception.
特性
CAS番号 |
62096-33-7 |
|---|---|
製品名 |
2-(4-Methylphenyl)indeno[2,1-b]pyran |
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-6-8-14(9-7-13)18-11-10-17-16-5-3-2-4-15(16)12-19(17)20-18/h2-12H,1H3 |
InChIキー |
HFLYEJHKVFZBRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



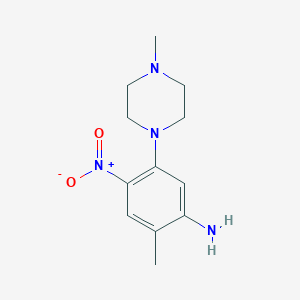

![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)


